molecular formula C17H19N3O5S B11017230 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B11017230
M. Wt: 377.4 g/mol
InChI Key: DFNCNQKIFMPDAV-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide (CAS: 1232800-37-1) is a synthetic small molecule with the molecular formula C₁₇H₁₉N₃O₅S and a molecular weight of 377.4 g/mol . Its structure comprises three key moieties:

6-Oxopyridazine core: A heterocyclic scaffold known for bioactivity in enzyme inhibition and receptor modulation.

The compound’s Smiles notation is COc1cccc(-c2ccc(=O)n(CC(=O)NC3CCS(=O)(=O)C3)n2)c1, highlighting the connectivity of these moieties .

Properties

Molecular Formula

C17H19N3O5S

Molecular Weight

377.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C17H19N3O5S/c1-25-14-4-2-3-12(9-14)15-5-6-17(22)20(19-15)10-16(21)18-13-7-8-26(23,24)11-13/h2-6,9,13H,7-8,10-11H2,1H3,(H,18,21)

InChI Key

DFNCNQKIFMPDAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H23N3O4S
  • Molecular Weight : 373.5 g/mol
  • IUPAC Name : N-(1,1-dioxothiolan-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of anticonvulsant and anticancer properties.

Anticonvulsant Activity

Research indicates that compounds with similar structures exhibit anticonvulsant properties. For instance, a study highlighted that derivatives containing the tetrahydrothiophene moiety showed significant activity against maximal electroshock (MES) seizures in animal models. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance efficacy against seizures .

Table 1: Anticonvulsant Activity of Related Compounds

CompoundDose (mg/kg)MES EfficacyNotes
Compound A100HighPotent against MES seizures
Compound B300ModerateEffective in 6-Hz model
This compoundTBDTBDFurther studies needed

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. In vitro studies have shown moderate cytotoxicity against several cancer cell lines, including leukemia and lung cancer cells. The compound was tested at concentrations up to 10 µM, revealing selective sensitivity in certain cancer types .

Table 2: Anticancer Activity Screening Results

Cell LineIC50 (µM)Sensitivity Level
A549 (Lung Cancer)8Moderate
K562 (Leukemia)12High
MCF7 (Breast Cancer)15Low

The proposed mechanisms for the biological activities of this compound include:

  • Ion Channel Modulation : Similar compounds have been shown to act as G protein-gated inwardly rectifying potassium (GIRK) channel activators, which may contribute to their anticonvulsant effects .
  • Cytotoxic Effects : The interaction with cellular pathways involved in apoptosis and cell cycle regulation is hypothesized to underlie its anticancer activity. The presence of the pyridazine ring is particularly noted for enhancing binding affinity to target proteins involved in tumor progression .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical and preclinical settings:

  • A study on a series of N-substituted tetrahydrothiophenes demonstrated significant anticonvulsant effects in rodent models, suggesting that structural modifications can lead to improved therapeutic profiles .
  • Another investigation into the anticancer properties of similar derivatives revealed promising results against various cancer cell lines, indicating a potential pathway for developing effective chemotherapeutics .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Acetamide Group

The acetamide moiety undergoes nucleophilic substitution reactions under basic or acidic conditions. Key observations include:

  • Hydrolysis : Cleavage of the amide bond occurs in aqueous acidic (HCl) or basic (NaOH) conditions, yielding carboxylic acid and amine derivatives.

  • Transacylation : Reactivity with primary/secondary amines produces substituted acetamide analogs, useful for structure-activity relationship (SAR) studies.

Table 1: Acetamide Reactivity

Reaction TypeConditionsProducts
Hydrolysis1M HCl, refluxCarboxylic acid + 1,1-dioxidotetrahydrothiophen-3-amine
TransacylationDMF, 80°C, amine reagentN-substituted acetamide derivatives

Pyridazinone Ring Modifications

The 6-oxopyridazin-1(6H)-yl group participates in electrophilic aromatic substitution (EAS) and redox reactions:

  • Electrophilic Substitution : Bromination at the pyridazinone’s C4 position occurs using Br₂/FeBr₃, confirmed by NMR spectral shifts.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone ring to a dihydropyridazine derivative, altering π-conjugation.

Mechanistic Insight :
The electron-withdrawing effect of the oxo group directs electrophiles to meta positions relative to the methoxyphenyl substituent, as demonstrated in halogenation studies.

Tetrahydrothiophene Ring Reactivity

The 1,1-dioxidotetrahydrothiophen-3-yl group shows distinct behavior:

  • Ring-Opening : Treatment with strong nucleophiles (e.g., NaSH) cleaves the sulfone ring, forming thiol-containing intermediates.

  • Oxidation Resistance : The sulfone group remains inert under standard oxidizing conditions (e.g., H₂O₂), ensuring structural stability during reactions.

Methoxyphenyl Group Transformations

The 3-methoxyphenyl substituent undergoes demethylation and coupling reactions:

  • Demethylation : BBr₃ in DCM removes the methoxy group, generating a phenolic derivative.

  • Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids modifies the phenyl ring’s substitution pattern.

Table 2: Methoxyphenyl Reactivity

ReactionReagentsApplication
DemethylationBBr₃, DCM, 0°CPhenolic analog synthesis
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivative production

Stability Under Synthetic Conditions

The compound demonstrates thermal stability up to 150°C (TGA analysis) but degrades in strongly alkaline media (pH > 12) . Solvent compatibility studies show optimal stability in polar aprotic solvents (e.g., DMSO, DMF).

Comparative Reactivity Profile

Functional GroupReaction TypesKey Reagents
AcetamideHydrolysis, TransacylationHCl, NaOH, RNH₂
PyridazinoneBromination, ReductionBr₂/FeBr₃, H₂/Pd-C
TetrahydrothiopheneRing-opening, Sulfone retentionNaSH, H₂O₂
MethoxyphenylDemethylation, Cross-couplingBBr₃, ArB(OH)₂

This reactivity profile underscores the compound’s utility in medicinal chemistry for generating analogs with tailored biological properties. Further studies are needed to explore its catalytic applications and photochemical behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, emphasizing structural differences, synthesis routes, and inferred pharmacological properties:

Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis Highlights Reported/Inferred Activity Reference
Target Compound Tetrahydrothiophene 1,1-dioxide; 3-methoxyphenyl-pyridazinone; acetamide linker 377.4 Not explicitly described; likely involves coupling of pyridazinone acid to sulfonamide. Unknown; structural analogs suggest FPR modulation or kinase inhibition.
AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide) Pyridinone core; 4-bromophenyl; 3-methoxyphenyl substituent 436.3 Synthesized via multi-step procedure (reference [27] in original work). FPR modulator with anti-inflammatory and analgesic effects.
PRMT5 Inhibitor (N-(3-(azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1-yl)acetamide) 4,5-Dichloro-pyridazinone; azepane-sulfonyl group 484.4 Acid chloride coupling of pyridazinone acid with aniline derivative. PRMT5-substrate adaptor interaction inhibitor; anticancer candidate.
Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1-yl)acetate Piperazine substituent; ethyl ester 376.8 Alkylation of pyridazinone with ethyl bromoacetate. Acetylcholinesterase inhibitor (inferred from structural class).
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1-yl}acetamide Methylthio-benzyl group; bromophenyl substituent 458.4 Amide coupling using acetyl chloride. Not explicitly stated; pyridazinones often target inflammatory pathways.

Key Observations:

Core Heterocycle Modifications: Replacement of pyridazinone with pyridinone (AMC3) introduces a lactam structure, altering hydrogen-bonding patterns and bioactivity . Chlorination at the 4,5-positions (PRMT5 inhibitor) enhances steric bulk and electronic effects, critical for binding to methyltransferases .

Substituent Effects :

  • The 3-methoxyphenyl group in the target compound may improve solubility compared to bromophenyl (AMC3) or chlorophenyl analogs .
  • Sulfone/sulfonamide groups (target compound, PRMT5 inhibitor) enhance metabolic stability relative to thioether-containing analogs () .

Synthesis Complexity: Acid chloride coupling (PRMT5 inhibitor) and alkylation () are common strategies for pyridazinone derivatives. The target compound’s synthesis likely follows similar steps but remains undocumented .

Pharmacological and Physicochemical Comparisons

A. Solubility and LogP :

  • The target compound’s 3-methoxyphenyl group and polar sulfone moiety suggest moderate aqueous solubility, superior to bromophenyl (AMC3) or dichloro (PRMT5 inhibitor) analogs.
  • LogP Estimates :
    • Target compound: ~2.1 (predicted via fragment-based methods).
    • AMC3: ~3.5 (higher hydrophobicity due to bromine).
    • PRMT5 inhibitor: ~2.8 (chlorine and sulfonamide balance polarity).

Structure-Activity Relationship (SAR) Insights

Pyridazinone Core: Essential for hydrogen bonding with catalytic residues in enzymes (e.g., PRMT5, acetylcholinesterase).

Substituent Position :

  • 3-Methoxy on phenyl (target compound) vs. 4-bromo (AMC3): Methoxy enhances π-π stacking without steric hindrance.
  • Sulfone vs. Sulfonamide : Sulfone in the target compound may reduce off-target interactions compared to sulfonamide-containing analogs.

Preparation Methods

Synthesis of the Pyridazinone Moiety

The pyridazinone ring is typically synthesized via cyclocondensation reactions between α,β-unsaturated carbonyl precursors and hydrazine derivatives. For example, Hamza et al. demonstrated the formation of 5-(2-chlorobenzyl)-6-methylpyridazin-3(2H)-one by refluxing a 3-benzylidene-4-oxopentanoic acid derivative with hydrazine monohydrate in ethanol. Adapting this approach, the 3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl fragment can be synthesized using a 3-methoxy-substituted benzylidene precursor. Key steps include:

  • Cyclocondensation : Heating the precursor with hydrazine hydrate (1:2 molar ratio) in ethanol under reflux for 6–8 hours.

  • Purification : Isolation via filtration and recrystallization from acetone, yielding the pyridazinone core with >85% purity.

Formation of the Tetrahydrothiophene-1,1-Dioxide Ring

The tetrahydrothiophene-1,1-dioxide (sulfolane) moiety is synthesized through cyclization of γ-thiobutyrolactone derivatives followed by oxidation. While specific protocols for this fragment are scarce in the provided sources, analogous methods involve:

  • Cyclization : Treating 3-mercaptopropionic acid with thionyl chloride to form a cyclic sulfite intermediate.

  • Oxidation : Using hydrogen peroxide (30%) in acetic acid to oxidize the sulfite to sulfone, achieving the 1,1-dioxidotetrahydrothiophen-3-amine backbone.

Coupling of Fragments via Acetamide Linkage

The final assembly involves coupling the pyridazinone and tetrahydrothiophene-1,1-dioxide fragments using a two-step acetamide linkage strategy:

Step 1: Synthesis of 2-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

  • Reaction Conditions : Reacting 1,1-dioxidotetrahydrothiophen-3-amine with chloroacetyl chloride (1:1.2 molar ratio) in dichloromethane at 0°C for 4 hours.

  • Workup : Washing with aqueous sodium bicarbonate and brine, followed by drying over MgSO₄ and solvent evaporation.

Step 2: Nucleophilic Substitution with Pyridazinone

  • Coupling Method : Combining 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide with the pyridazinone derivative (1:1 molar ratio) in the presence of potassium bicarbonate and benzyltributylammonium bromide (BTBA) as a phase-transfer catalyst.

  • Optimized Conditions : Stirring at room temperature for 24 hours in anhydrous acetone, achieving yields >90% after recrystallization.

Optimization of Reaction Conditions

Catalytic Systems for Coupling

Comparative studies reveal that palladium-catalyzed α-arylation offers an alternative to phase-transfer catalysis. For instance, Pd(PPh₃)₄ (5 mol%) with Ag₂CO₃ (0.5 equiv.) in toluene at 80°C facilitates C–N bond formation between acetamide and aryl halides. However, this method requires stringent anhydrous conditions and higher temperatures, making phase-transfer catalysis more practical for large-scale synthesis.

Table 1: Comparison of Coupling Methods

MethodCatalystTemperatureYield (%)Reference
Phase-transfer catalysisBTBART90
Pd-catalyzed α-arylationPd(PPh₃)₄ + Ag₂CO₃80°C78

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (e.g., acetone, DMF) enhance reaction rates by stabilizing ionic intermediates, while non-polar solvents (e.g., toluene) favor Pd-catalyzed pathways.

  • Temperature : Room-temperature reactions minimize side products such as over-oxidized sulfones or hydrolyzed acetamides.

Analytical Characterization

Structural Elucidation

  • X-ray Crystallography : Single-crystal analysis confirms the planar geometry of the acetamide linkage and the disordered 3-methoxyphenyl group.

  • NMR Spectroscopy : Key signals include:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 4H, aromatic), 4.62 (s, 2H, CH₂CO), 3.81 (s, 3H, OCH₃).

    • ¹³C NMR : δ 170.2 (C=O), 161.5 (pyridazinone C=O), 55.1 (OCH₃).

Purity Assessment

  • HPLC : Retention time of 12.4 min (C18 column, acetonitrile/water 70:30).

  • Melting Point : 461–463 K, consistent with high crystallinity.

Scalability and Industrial Considerations

Green Chemistry Metrics

  • Atom Economy : The phase-transfer-catalyzed route achieves 82% atom economy, outperforming Pd-catalyzed methods (67%).

  • Solvent Recovery : Acetone and dichloromethane are recycled via distillation, reducing waste by 40%.

Process Intensification

  • Continuous Flow Synthesis : Microreactor systems reduce reaction times from 24 hours to 2 hours by enhancing mass transfer in the coupling step .

Q & A

Q. What synthetic strategies are commonly employed to prepare this compound, and what key reaction parameters influence yield?

The compound’s synthesis typically involves coupling the tetrahydrothiophene-1,1-dioxide moiety with the pyridazinone-acetamide core. Key steps include:

  • Nucleophilic substitution : Reacting the sulfone-bearing tetrahydrothiophene intermediate with a bromoacetamide derivative.
  • Cyclization : Formation of the pyridazinone ring via base-mediated cyclization of hydrazine derivatives with diketones or ketoesters. Critical parameters include solvent polarity (e.g., THF for solubility), reaction temperature (60–80°C), and stoichiometric control of reagents like triethylamine (TEA) to minimize side reactions. Yields of ~79% have been reported for analogous syntheses using HPLC purification .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?

  • LCMS : Validates molecular weight (e.g., [M+H]+ peak) and purity. For example, HRMS (ESI/Q-TOF) can confirm exact mass within 3 ppm error .
  • 1H NMR : Assigns protons near electron-withdrawing groups (e.g., sulfonyl, acetamide). Key signals include downfield shifts for NH protons (~10–12 ppm) and aromatic protons on the pyridazinone ring (~7–8 ppm) .
  • IR Spectroscopy : Identifies carbonyl stretches (1650–1750 cm⁻¹) and sulfone S=O vibrations (~1150–1300 cm⁻¹) .

Q. How does the compound interact with biological targets, and what structural features drive activity?

The acetamide moiety forms hydrogen bonds with catalytic residues in enzymes (e.g., kinases), while the pyridazinone ring acts as a planar scaffold for π-π stacking. The sulfone group enhances solubility and modulates electronic effects. In vitro assays on similar compounds show IC₅₀ values in the nanomolar range for kinase inhibition, with activity dependent on methoxy substitution patterns .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the final coupling step?

  • Solvent Screening : Replace THF with polar aprotic solvents (e.g., DMF or DMSO) to improve intermediate solubility.
  • Catalysis : Use Pd(II) catalysts or HATU for amide bond formation, reducing reaction time from hours to minutes.
  • Workup Optimization : Employ extraction with ethyl acetate/water mixtures to remove unreacted starting materials. For example, adjusting stoichiometry and using microwave-assisted synthesis increased yields by 15–20% in related acetamide derivatives .

Q. What computational methods are suitable for predicting binding modes and SAR?

  • Molecular Docking (AutoDock Vina) : Models interactions with target proteins (e.g., PRMT5), highlighting key residues like Arg316 for hydrogen bonding with the sulfone group .
  • QSAR Studies : Use descriptors like Hammett constants (σ) for substituents on the methoxyphenyl ring to correlate electronic effects with bioactivity.
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, identifying conformational changes in binding pockets .

Q. How should researchers resolve contradictions in reported enzymatic inhibition data?

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., ATP concentration, pH 7.4).
  • Counter-Screening : Test against off-target enzymes (e.g., PKA, PKC) to rule out non-specific binding.
  • Mutagenesis : Engineer mutations (e.g., Ala-scanning) in the target enzyme’s active site to validate critical interactions. For example, replacing Asp189 with Ala in kinase targets abolished inhibition in related compounds .

Q. What strategies mitigate degradation during in vitro assays?

  • Stability Studies : Use LCMS to monitor degradation products in PBS (pH 7.4) and liver microsomes.
  • Structural Modifications : Introduce electron-donating groups (e.g., methyl) on the pyridazinone ring to reduce oxidation.
  • Cryopreservation : Store stock solutions in DMSO at –80°C with desiccants to prevent hydrolysis .

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